2-Methoxyethyl phenyl ether
Overview
Description
2-Methoxyethyl phenyl ether, also known as (2-Methoxyethyl)benzene or Phenyl Ethyl Methyl Ether, is a colorless liquid with a sharp, rosy-green odor1. It is widely used in the flavor and fragrance industries2.
Synthesis Analysis
The synthesis of 2-Methoxyethyl phenyl ether can be achieved through the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction3. A green synthetic route has been developed for the synthesis of 2-Methoxyethyl phenyl ether using solid base catalysts including MgO and Li/MgO (with different loadings of lithium) and dimethyl carbonate (DMC) as a methylating agent as well as a solvent2.
Molecular Structure Analysis
The molecular formula of 2-Methoxyethyl phenyl ether is C9H12O24. The molecular weight is 152.194.
Chemical Reactions Analysis
The synthesis of 2-Methoxyethyl phenyl ether involves the reaction of 2-phenyl ethanol (2-PE) and dimethyl carbonate (DMC) as a methylating agent2. The reaction occurs by S N 2 displacement of water from a protonated ethanol molecule by the oxygen atom of a second ethanol3.
Physical And Chemical Properties Analysis
2-Methoxyethyl phenyl ether is a colorless liquid with a sharp, rosy-green odor1. The molecular weight is 152.194.
Scientific Research Applications
Perfumery Compound Synthesis
2-Methoxyethyl phenyl ether, also known as phenyl ethyl methyl ether (PEME), is widely used in the flavor and fragrance industries. A green synthetic route for PEME has been developed using solid base catalysts and dimethyl carbonate as a methylating agent. This method offers an environmentally friendly alternative to traditional synthesis, which often involves hazardous chemicals. At optimum conditions, this process achieved a 95% conversion of 2-phenyl ethanol with 98% selectivity for PEME (Tambe & Yadav, 2017).
Synthesis of Glycidyl Ethers
P-(2-methoxyethyl) phenyl glycidyl ether has been synthesized via the condensation of P-(2-methoxyethyl) phenyl and epichlorohydrin, using potassium hydroxide as a catalyst. This process demonstrates an efficient method to synthesize glycidyl ethers, a class of compounds with various industrial applications, with yields reaching up to 87.2% (Zha Xiao-lin, 2003).
Organic Synthesis and Chemical Reactions
2-Methoxyethyl phenyl ether has been studied in various chemical reactions. For instance, its involvement in the regioselective iodination of aromatic ethers has been explored, demonstrating its reactivity and potential use in synthetic organic chemistry (Zupan, Iskra, & Stavber, 1997). Additionally, it serves as a traceless directing group in nickel-catalyzed cross-coupling reactions, highlighting its utility in producing enantioenriched compounds (Greene, Yonova, Williams, & Jarvo, 2012).
Marine-Derived Fungal Compounds
Research on the marine-derived fungus Aspergillus carneus has led to the isolation of phenyl ether derivatives, including3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid. These compounds have shown significant antioxidant activity, indicating the potential for applications in health and medicine (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
Metabolic Studies and Toxicity Research
2-Methoxyethyl phenyl ether and its derivatives have been studied for their metabolic pathways and potential toxicological impacts. For example, the metabolism of bis(2-methoxyethyl) ether in rats has been extensively researched, contributing to a better understanding of its biochemical interactions and effects (Cheever, Richards, Weigel, Lal, Dinsmore, & Daniel, 1988).
Organometallic Chemistry
In organometallic chemistry, 2-methoxyethyl phenyl ether derivatives have been synthesized and analyzed for their potential applications. For instance, research into 2-(alkoxymethyl)phenylsilicon compounds has explored their coordination behavior and potential for pentacoordination, which can have implications in various chemical synthesis processes (Mix, Berlekamp, Stammler, Neumann, & Jutzi, 1996).
Pharmaceutical and Biomedical Research
In the context of pharmaceutical and biomedical research, 2-methoxyethyl phenyl ether compounds have been explored as potential reagents for protein crosslinking and affinity labeling. These studies contribute to our understanding of how such compounds can be used in drug development and molecular biology research (Jelenc, Cantor, & Simon, 1978).
Safety And Hazards
2-Methoxyethyl phenyl ether should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes5. It is flammable and may form explosive peroxides6.
Future Directions
The development of a green synthetic route for the synthesis of 2-Methoxyethyl phenyl ether is a significant advancement2. This method uses less hazardous chemicals, which in turn affects the purity of the perfumery compound2. Future research may focus on improving this method and exploring other potential applications of 2-Methoxyethyl phenyl ether.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
2-methoxyethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQVEYUAIINTRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35138-81-9 | |
Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-phenoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35138-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90194402 | |
Record name | 2-Methoxyethyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl phenyl ether | |
CAS RN |
41532-81-4 | |
Record name | (2-Methoxyethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41532-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyethyl phenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041532814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyethyl phenyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxyethyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyethyl phenyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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